molecular formula C19H23ClN2OS B1514384 1-[10-[3-[Bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone;hydrochloride CAS No. 1173022-70-2

1-[10-[3-[Bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone;hydrochloride

Cat. No.: B1514384
CAS No.: 1173022-70-2
M. Wt: 369 g/mol
InChI Key: WODNMIMTVRACLH-HVTBMTIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a deuterated phenothiazine derivative structurally related to acepromazine (1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone). The substitution of two trideuteriomethyl groups (CD₃) on the dimethylamino side chain introduces isotopic labeling, which may enhance metabolic stability due to the kinetic isotope effect. The hydrochloride salt improves solubility for pharmaceutical applications. Phenothiazines are known for their tranquilizing and antipsychotic properties, acting via dopamine receptor antagonism .

Properties

IUPAC Name

1-[10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS.ClH/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H/i2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODNMIMTVRACLH-HVTBMTIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746761
Record name 1-[10-(3-{Bis[(~2~H_3_)methyl]amino}propyl)-10H-phenothiazin-2-yl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173022-70-2
Record name 1-[10-(3-{Bis[(~2~H_3_)methyl]amino}propyl)-10H-phenothiazin-2-yl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173022-70-2
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Biological Activity

1-[10-[3-[Bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone;hydrochloride, commonly referred to as Acepromazine D6 maleate, is a derivative of phenothiazine with notable applications in pharmacology. This compound is primarily used for its sedative and antipsychotic properties. Its unique structure, which includes deuterated methyl groups, enhances its utility in research settings, particularly in pharmacokinetic studies.

  • CAS Number : 1173022-70-2
  • Molecular Formula : C19H17ClD6N2OS
  • Molecular Weight : 368.954 g/mol
  • LogP : 5.3106 (indicating significant lipophilicity)
PropertyValue
Molecular FormulaC19H17ClD6N2OS
Molecular Weight368.954 g/mol
LogP5.3106
PSA (Polar Surface Area)48.85 Ų

Acepromazine acts primarily as a dopamine antagonist, particularly at the D2 receptor sites in the central nervous system. Its sedative effects are attributed to its ability to inhibit dopamine transmission, which is pivotal in regulating mood and behavior. Additionally, Acepromazine exhibits antagonistic activity on other neurotransmitter receptors, including serotonin and histamine receptors, contributing to its broad pharmacological profile.

Sedative Effects

Acepromazine is widely recognized for its sedative properties in both human and veterinary medicine. It is often used preoperatively to calm patients and reduce anxiety. Studies have shown that Acepromazine effectively lowers anxiety levels in various animal models without significant respiratory depression .

Antipsychotic Properties

Research indicates that Acepromazine possesses antipsychotic effects, making it a candidate for treating conditions such as schizophrenia. The compound's ability to modulate dopaminergic pathways is crucial for its therapeutic efficacy in managing psychotic symptoms .

Pharmacokinetics

The deuterated form of Acepromazine (D6) allows for enhanced tracking in pharmacokinetic studies due to its distinct mass signature. Studies have demonstrated that the incorporation of deuterium can alter the metabolic pathways of drugs, potentially leading to improved stability and bioavailability .

Case Studies

  • Veterinary Use : In a clinical trial involving dogs undergoing surgery, Acepromazine was administered as a pre-anesthetic agent. Results indicated a significant reduction in preoperative anxiety levels compared to controls receiving placebo .
  • Human Trials : A study investigating the efficacy of Acepromazine in managing acute agitation in psychiatric patients found that it significantly reduced agitation scores within 30 minutes of administration compared to placebo .

Scientific Research Applications

Pharmacological Studies

Acepromazine D6 is primarily utilized in pharmacological research to study the mechanisms of action of phenothiazines. Its deuterated form allows for improved tracking in metabolic studies and the investigation of drug interactions within biological systems.

Stable Isotope Labeling

The compound serves as a stable isotope-labeled internal standard in mass spectrometry. This application is crucial for quantifying drug concentrations in biological samples, particularly in pharmacokinetic studies where precise measurements are necessary.

Veterinary Medicine

As a derivative of Acepromazine, this compound is relevant in veterinary medicine for its sedative and antiemetic properties. Research involving Acepromazine D6 focuses on optimizing dosage regimens and understanding its effects on different animal species.

Toxicological Assessments

Acepromazine D6 is also employed in toxicology to evaluate the safety and efficacy of new veterinary drugs. The use of deuterated compounds can improve the accuracy of toxicokinetic studies by minimizing the interference from non-labeled compounds.

Case Study 1: Pharmacokinetics in Canines

A study examined the pharmacokinetics of Acepromazine D6 in dogs, revealing its absorption, distribution, metabolism, and excretion profiles. The findings indicated that deuterated compounds provide clearer insights into drug behavior in vivo compared to their non-deuterated counterparts.

Case Study 2: Mass Spectrometry Analysis

In a comparative analysis using mass spectrometry, researchers utilized Acepromazine D6 as an internal standard to assess the concentration of Acepromazine in plasma samples from treated animals. The results demonstrated enhanced sensitivity and specificity due to the stable isotope labeling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Acepromazine (1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanone)

  • Structure : N(CH₃)₂ group on the propyl side chain; acetyl group at the 2-position.
  • Molecular Weight : 326.5 g/mol (free base); 362.96 g/mol (hydrochloride).
  • Pharmacology : Tranquilizer used in veterinary medicine. Exhibits sedative and antiemetic effects .
  • Key Difference : The deuterated analog replaces CH₃ groups with CD₃, increasing molecular weight by ~6 g/mol (332.5 g/mol free base; 368.99 g/mol hydrochloride). This modification is hypothesized to slow hepatic metabolism, prolonging half-life .

1-[10-(3-Chloropropyl)-10H-phenothiazin-2-yl]ethanone (CAS 39481-55-5)

  • Structure: Chloropropyl side chain instead of dimethylamino/deuterated dimethylamino.
  • Molecular Weight : 317.83 g/mol.
  • Role: Likely a synthetic intermediate for further modifications (e.g., nucleophilic substitution to introduce amino groups). Lacks the tertiary amine required for receptor binding, reducing pharmacological activity .

1-[10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]ethanone (CAS 1053-74-3)

  • Structure : 4-Methylpiperazinyl group on the propyl chain.
  • Molecular Weight : 381.54 g/mol.
  • Pharmacology : Piperazine derivatives often exhibit enhanced antipsychotic efficacy due to increased dopamine D₂ receptor affinity. Used in schizophrenia treatment (e.g., trifluoperazine analogs) .

Butaperazine Dimaleate (1-{10-[3-(4-Methyl-1-piperazinyl)propyl]phenothiazin-2-yl}-1-butanone)

  • Structure: Butanone group at the 2-position; dimaleate salt.
  • Properties : Melts with decomposition (210–215°C as picrate). The extended ketone chain may alter lipophilicity and blood-brain barrier penetration compared to acetylated analogs .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (Free Base) Key Substituent Pharmacological Use Metabolic Stability Inference
Target Deuterated Compound ~332.5 g/mol N(CD₃)₂ Potential prolonged duration High (deuterium isotope effect)
Acepromazine 326.5 g/mol N(CH₃)₂ Sedative, antiemetic Moderate
1-[10-(3-Chloropropyl)-...]ethanone 317.83 g/mol Cl Synthetic intermediate Low (inactive metabolite)
4-Methylpiperazinyl Analog 381.54 g/mol Piperazine Antipsychotic Moderate (hepatic oxidation)
Butaperazine Higher (butanone + dimaleate) Butanone Antipsychotic Moderate

Research Implications

  • Synthetic Utility : The chloropropyl derivative (CAS 39481-55-5) serves as a precursor for introducing deuterated or piperazinyl groups via nucleophilic substitution .
  • Analytical Use : Promazine hydrochloride (CAS 53-60-1) is used as a reference standard in pharmaceutical analysis; the deuterated compound may serve as an internal standard in mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[10-[3-[Bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[10-[3-[Bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone;hydrochloride

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